N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Description
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide is a complex organic compound belonging to the class of pyrano[4,3-b]pyridine derivatives
Properties
IUPAC Name |
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-21-11(5-12(20-21)14(15,16)17)13(22)19-9-4-8-7-23-3-2-10(8)18-6-9/h4-6H,2-3,7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFUUTSRCYHDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC3=C(CCOC3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrano[4,3-b]pyridine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: The compound has been investigated for its potential medicinal properties, including anticancer and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.
Mechanism of Action
The mechanism by which N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or medicinal outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(chloromethyl)pyrazole-3-carboxamide
N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)-2-methyl-5-(bromomethyl)pyrazole-3-carboxamide
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
